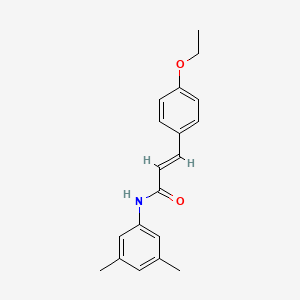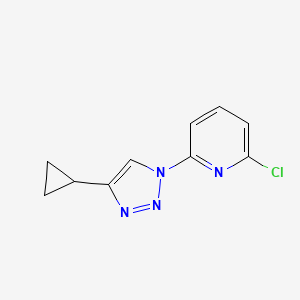
(3H-Diazirine-3,3-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3H-Diazirine-3,3-diyl)dimethanol is a chemical compound with the molecular formula C3H6N2O2 and a molecular weight of 102.09 g/mol . It is also known by its synonym, [3-(hydroxymethyl)-3H-diazirin-3-yl]methanol . This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its photoreactivity, making this compound a valuable compound in various scientific research applications.
作用机制
Target of Action
Diazirines, a class of organic molecules to which this compound belongs, are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .
Mode of Action
Diazirines can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents .
Biochemical Pathways
Diazirines are known to undergo rapid insertion into any nearby c–h, o−h, or n−h bond, which can lead to the formation of new bonds in complex biological, chemical, or mechanical mixtures .
Pharmacokinetics
Most diazirines are stable to commonly used synthetic reaction conditions and are thermally stable .
Result of Action
Diazirines can allow for uv light-induced covalent modification of a biological target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3H-Diazirine-3,3-diyl)dimethanol. For instance, diazirines can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation . The activation energy and activation temperature of aryl diazirines can be varied through the rational manipulation of electronic properties .
准备方法
The synthesis of (3H-Diazirine-3,3-diyl)dimethanol typically involves the reaction of diazirine precursors with formaldehyde under specific conditions. One common synthetic route includes the reaction of diazirine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to ensure the final product meets stringent quality standards.
化学反应分析
(3H-Diazirine-3,3-diyl)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The diazirine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used but often include a variety of functionalized diazirine derivatives.
科学研究应用
(3H-Diazirine-3,3-diyl)dimethanol has a wide range of scientific research applications due to its unique photoreactive properties.
Chemistry: In chemistry, it is used as a photolabeling agent to study molecular interactions and reaction mechanisms. The diazirine ring can be activated by UV light to form highly reactive carbene intermediates, which can covalently bond to nearby molecules, allowing researchers to identify and characterize binding sites.
Biology: In biological research, this compound is used to study protein-protein and protein-ligand interactions. It can be incorporated into biomolecules and activated by light to crosslink interacting partners, facilitating the identification of interaction networks.
Medicine: In medicine, the compound is explored for its potential use in photodynamic therapy, where its photoreactive properties can be harnessed to selectively target and destroy cancer cells.
Industry: Industrial applications include its use in the development of advanced materials, such as photoresists for lithography and photoreactive coatings.
相似化合物的比较
(3H-Diazirine-3,3-diyl)dimethanol can be compared with other diazirine-based compounds, such as:
(3H-Diazirine-3-yl)methanol: Similar to this compound but with one hydroxymethyl group instead of two.
(3H-Diazirine-3-yl)acetic acid: Contains a carboxylic acid group instead of hydroxymethyl groups.
(3H-Diazirine-3-yl)ethylamine: Features an amine group in place of hydroxymethyl groups.
The uniqueness of this compound lies in its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
属性
IUPAC Name |
[3-(hydroxymethyl)diazirin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-1-3(2-7)4-5-3/h6-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYUEZXLYCRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(N=N1)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)



![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)




![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)


![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)

